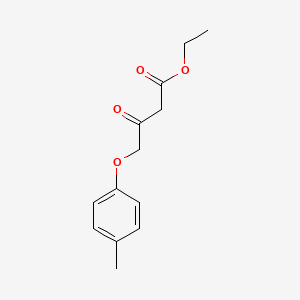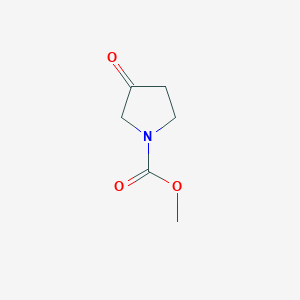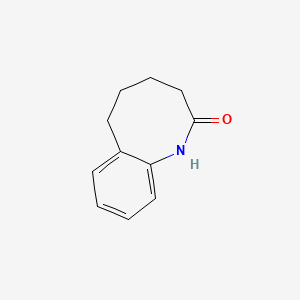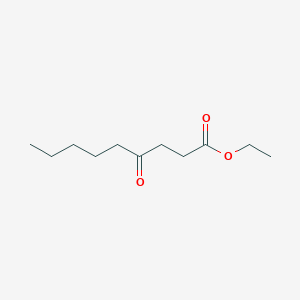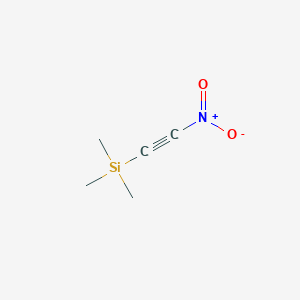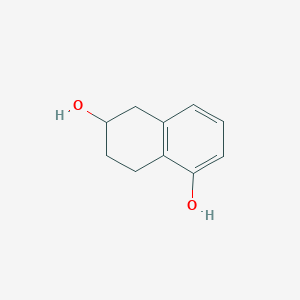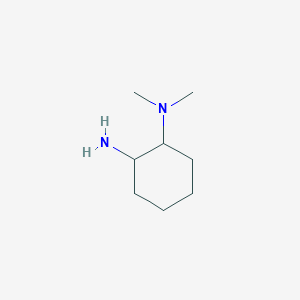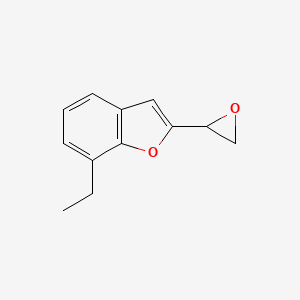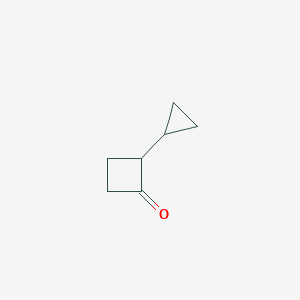
2-Cyclopropylcyclobutanone
Vue d'ensemble
Description
2-Cyclopropylcyclobutanone, also known as 2-cyclopropylcyclobutanone, is a cyclic ketone with a molecular formula of C6H10O. It is a cyclic ether with a four-membered ring composed of two carbon atoms and two oxygen atoms. It is a colorless liquid with a faint sweet odor and is insoluble in water. 2-Cyclopropylcyclobutanone is used as an intermediate in the synthesis of various pharmaceuticals and pesticides. It is also used as a reagent in organic synthesis and as an analytical reagent.
Applications De Recherche Scientifique
Origins and Synthesis
Cyclobutane-containing alkaloids, including compounds related to 2-Cyclopropylcyclobutanone, have been isolated from terrestrial and marine species. These compounds are known for their antimicrobial, antibacterial, antitumor, and other activities. The origins, synthesis, and biological activities of these compounds highlight their potential as leads for drug discovery. This information suggests a broad interest in cyclobutane structures for their unique biological activities and their potential applications in developing new therapeutic agents (Sergeiko, Poroikov, Hanuš, & Dembitsky, 2008).
Biological Activities and Drug Discovery
Research on 2-alkylcyclobutanones (2-ACBs), which are unique radiolytic products from food irradiation, has extensively studied their toxicological safety. Although some in vitro studies demonstrated cytotoxicity, overall, these compounds are considered unlikely to impact human health significantly. This research underscores the importance of understanding the biological and toxicological properties of cyclobutane derivatives for their safe and effective application in food science and potentially in pharmacology (Song et al., 2014).
Propriétés
IUPAC Name |
2-cyclopropylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-4-3-6(7)5-1-2-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRHORUEAGYIGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501307 | |
| Record name | 2-Cyclopropylcyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylcyclobutanone | |
CAS RN |
70106-28-4 | |
| Record name | 2-Cyclopropylcyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



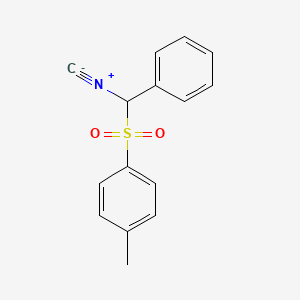
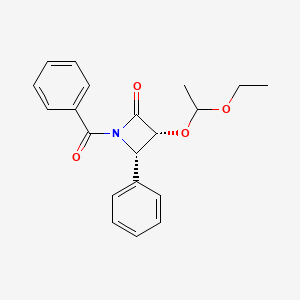
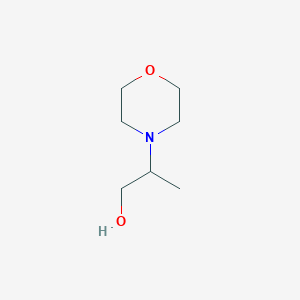
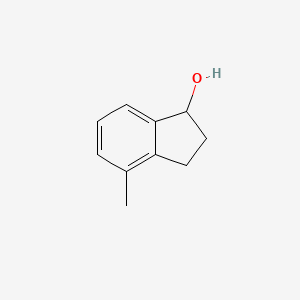
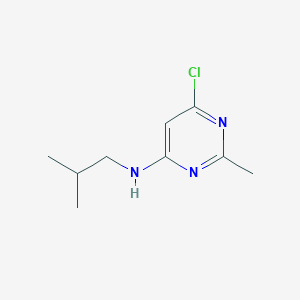
![6-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1353810.png)
